Structural Elucidation and NMR Chemical Shift Analysis of 6-Methyloctanoate: A Technical Whitepaper
Structural Elucidation and NMR Chemical Shift Analysis of 6-Methyloctanoate: A Technical Whitepaper
Executive Summary & Biological Relevance
The 6-methyloctanoate moiety is an anteiso-branched fatty acid derivative of profound importance in natural product chemistry and drug development. It serves as the critical lipid tail in several classes of potent antimicrobial lipopeptides, including the polymyxins[1] and octapeptins[2], where it dictates membrane insertion and disruption of Gram-negative pathogens. Furthermore, it is a key volatile secondary metabolite isolated from actinomycetes such as Micromonospora aurantiaca[3] and is utilized as a monomeric unit in the biosynthesis of bacterial polyesters[4].
For researchers synthesizing these lipopeptides or isolating them from fermentation broths, the precise structural elucidation of the 6-methyloctanoate tail is a strict regulatory and scientific requirement. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of methyl 6-methyloctanoate, detailing the underlying quantum mechanical and spatial causalities that govern its spectral signature.
Conformational Dynamics & Chemical Shift Causality
The NMR spectrum of 6-methyloctanoate is not merely a list of peaks; it is a physical manifestation of the molecule's electron distribution and 3D conformation. Understanding the causality behind these shifts is essential for accurate spectral interpretation.
The Inductive Effect of the Ester Core
The ester functional group ( −COOCH3 ) acts as a powerful electron-withdrawing center. The electronegative oxygen atoms pull electron density away from the adjacent nuclei via the σ -bond network (inductive effect). This results in severe deshielding of the carbonyl carbon (C1) and the methoxy protons/carbon, pushing their resonances far downfield. This deshielding effect decays predictably as a function of distance, strongly impacting the α -carbon (C2) and moderately affecting the β -carbon (C3).
The γ -Gauche Effect of the Anteiso-Branch
The defining structural feature of 6-methyloctanoate is the methyl branch at the C6 position. In aliphatic chains, the introduction of a branch point induces a well-documented steric phenomenon known as the γ -gauche effect. In the molecule's rapidly interconverting conformers, the C9 methyl group frequently adopts a gauche orientation relative to the C4 and C8 carbons. The resulting steric compression polarizes the C-H bonds, pushing electron density back onto the C4 and C8 carbon nuclei. This increased electron density shields the nuclei, causing their 13 C signals to shift upfield (lower ppm) compared to a theoretical unbranched chain.
Diastereotopic Protons at C5 and C7
Because C6 is a chiral center, the molecule lacks a plane of symmetry. Consequently, the two protons on the adjacent C5 methylene group (and similarly on C7) are diastereotopic. They exist in different average magnetic environments and are chemically and magnetically non-equivalent. While a standard 400 MHz instrument may display these as a complex, overlapping multiplet, ultra-high-field NMR (e.g., 800 MHz) will resolve them into distinct signals with complex geminal ( 2J ) coupling.
Figure 2: Logical relationship of structural features dictating the NMR chemical shifts.
High-Resolution NMR Chemical Shifts
The following tables synthesize the quantitative 1 H and 13 C NMR data for methyl 6-methyloctanoate, acquired in CDCl3 at 298 K[3].
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3 )
| Position | Protons | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Assignment Causality |
| 10 ( OCH3 ) | 3H | 3.66 | Singlet (s) | - | Directly deshielded by the adjacent ester oxygen. |
| 2 | 2H | 2.31 | Triplet (t) | 7.5 | α to carbonyl; deshielded by magnetic anisotropy. |
| 3 | 2H | 1.62 | Multiplet (m) | - | β to carbonyl; inductive deshielding largely decays. |
| 6 | 1H | 1.30 - 1.40 | Multiplet (m) | - | Methine proton at the branching point. |
| 4, 5, 7 | 6H | 1.10 - 1.30 | Multiplet (m) | - | Bulk aliphatic chain methylene envelope. |
| 8 | 3H | 0.85 | Triplet (t) | 7.0 | Terminal methyl group of the ethyl branch. |
| 9 | 3H | 0.83 | Doublet (d) | 6.5 | Methyl group attached to the C6 methine. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3 )
| Position | Carbon Type | Chemical Shift ( δ , ppm) | Assignment Causality / Substituent Effects |
| 1 | C=O (Quat.) | 174.4 | Highly deshielded ester carbonyl carbon. |
| 10 | OCH3 (Primary) | 51.4 | Directly attached to electronegative oxygen. |
| 5 | CH2 (Secondary) | 36.5 | β -effect from the C6 methyl branch. |
| 6 | CH (Tertiary) | 34.3 | Branching point (methine carbon). |
| 2 | CH2 (Secondary) | 34.1 | α -effect from the carbonyl group. |
| 4 | CH2 (Secondary) | 29.6 | γ -gauche shielding from the C6 methyl. |
| 7 | CH2 (Secondary) | 29.4 | α -effect from C6, β to terminal methyl. |
| 3 | CH2 (Secondary) | 25.1 | γ -effect from the carbonyl group. |
| 9 (Branch) | CH3 (Primary) | 19.2 | Typical shift for an anteiso-methyl group. |
| 8 (Terminal) | CH3 (Primary) | 11.4 | Terminal methyl of an ethyl group. |
Standardized Experimental Protocol for NMR Acquisition
To guarantee reproducibility and scientific integrity, the acquisition of NMR data must follow a self-validating system. The following protocol ensures that the resulting spectra are quantitatively accurate and free from artifacts.
Step 1: Sample Preparation Dissolve 15–20 mg of high-purity (>98%) methyl 6-methyloctanoate in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% (v/v) tetramethylsilane (TMS). Causality: CDCl3 is chosen because the ester lacks exchangeable protons, and TMS provides a universal 0.00 ppm reference point.
Step 2: Tube Selection & Loading Transfer the homogeneous solution to a high-quality 5 mm borosilicate glass NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm. Causality: Incorrect solvent heights disrupt the magnetic field homogeneity, causing peak tailing and poor resolution.
Step 3: Probe Tuning and Matching (ATMA) Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching for both 1 H and 13 C nuclei. Causality: This optimizes the radiofrequency (RF) power transfer to the probe coils, maximizing the signal-to-noise ratio (SNR).
Step 4: Gradient Shimming Execute gradient shimming (e.g., TopShim) on the 2 H lock signal of the CDCl3 . Causality: Shimming corrects spatial inhomogeneities in the B0 magnetic field, ensuring sharp, symmetrical Lorentzian peak shapes.
Step 5: 1 H NMR Acquisition
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Pulse Sequence: Standard 1D single-pulse (e.g., zg30).
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Relaxation Delay (D1): Set to 2.0 seconds.
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Scans (NS): 16 to 32.
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Self-Validation Check: Post-acquisition, integrate the spectrum. The integration of the terminal methyl groups (C8 and C9) must exactly equal 3.00 protons each relative to the OCH3 singlet (set to 3.00). Any deviation >5% indicates incomplete relaxation or co-eluting impurities.
Step 6: 13 C NMR Acquisition
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Pulse Sequence: Power-gated proton decoupling (e.g., zgpg30).
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Relaxation Delay (D1): Set to 3.0 seconds.
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Scans (NS): 512 to 1024.
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Causality: Proton decoupling collapses the complex 13 C- 1 H multiplets into sharp singlets, while the Nuclear Overhauser Effect (NOE) enhances the signal of protonated carbons. A longer D1 is required to capture the unprotonated C1 carbonyl carbon, which has a significantly longer T1 relaxation time.
Step 7: Data Processing Apply a 0.3 Hz exponential line broadening (LB) window function for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual phase correction and a polynomial baseline correction to ensure the integration baseline is perfectly flat.
Figure 1: Step-by-step experimental workflow for the quantitative NMR analysis of 6-methyloctanoate.
Conclusion
The structural elucidation of 6-methyloctanoate relies heavily on understanding the interplay between its functional groups and its 3D conformation. By mapping the inductive effects of the ester core and the γ -gauche shielding effects of the anteiso-methyl branch, researchers can confidently assign the 1 H and 13 C NMR spectra. Adhering to the self-validating acquisition protocol outlined above ensures that the resulting data meets the rigorous standards required for natural product characterization and pharmaceutical development.
References
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Novel fatty acid methyl esters from the actinomycete Micromonospora aurantiaca Beilstein Journal of Organic Chemistry URL:[Link]
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Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Characterization of the Polymyxin D Synthetase Biosynthetic Cluster and Product Profile of Paenibacillus polymyxa ATCC 10401 Journal of Natural Products - ACS Publications URL:[Link]
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Bacterial polyesters containing branched poly(beta-hydroxyalkanoate) units International Journal of Biological Macromolecules - PubMed URL:[Link]
